N-(4-amino-2-chlorophenyl)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(16)8-12(13)15/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCHNMVEYWFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Modification of the Phenyl Rings:
Substituents on the 4-aminophenyl ring: The 4-amino group is likely a key interaction point. Modifications such as mono- or di-alkylation could probe the steric and electronic requirements of the binding pocket. The 2-chloro substituent is crucial for maintaining a specific conformation and providing a hydrophobic interaction. acs.org Exploring other halogen substitutions (e.g., F, Br) or small alkyl groups at this position could further optimize this interaction.
Substituents on the 4-methoxyphenyl (B3050149) ring: The 4-methoxy group is an electron-donating group that can influence the electronic properties of the benzamide (B126) moiety and potentially act as a hydrogen bond acceptor. nih.gov Varying the alkoxy group (e.g., ethoxy, propoxy) or replacing it with other electron-donating or -withdrawing groups can modulate activity and selectivity.
Modification of the Amide Linker:
The amide bond is a rigid and planar structure that orients the two phenyl rings. While typically conserved, subtle modifications such as N-methylation or replacement with bioisosteres (e.g., thioamide, reverse amide) could be explored to alter the compound's conformational preferences and metabolic stability.
Conformational Restriction:
Introducing conformational constraints, such as bridging the two phenyl rings or incorporating cyclic structures, can lock the molecule into a more bioactive conformation. This can lead to a significant increase in potency and selectivity by reducing the entropic penalty upon binding.
Addressing Selectivity:
Achieving selectivity is a critical aspect of drug design. If the target is a kinase, for example, selectivity against other kinases is paramount to reduce side effects. frontiersin.org By analyzing the differences in the binding sites of the target and off-target proteins, specific modifications can be made to the lead compound to exploit these differences. For instance, if an off-target protein has a smaller binding pocket, introducing a bulkier substituent on the lead compound at a suitable position could prevent its binding to the off-target while maintaining its affinity for the intended target.
Table 3: Proposed Strategies for Optimization
| Strategy | Specific Modification | Rationale |
| Phenyl Ring Substitution | Replace 2-chloro with 2-fluoro or 2-methyl on the aminophenyl ring. | To fine-tune hydrophobic interactions and steric fit. |
| Vary the alkoxy group (e.g., ethoxy, isopropoxy) on the benzoyl ring. | To probe the size and nature of the corresponding binding pocket. | |
| Amide Linker Modification | N-methylation of the amide. | To alter hydrogen bonding capacity and conformational flexibility. |
| Conformational Restriction | Introduction of a methylene (B1212753) bridge between the two phenyl rings. | To lock the molecule in a potentially more active conformation. |
Through a systematic application of these strategies, guided by an integrated computational and experimental approach, the biological activity and selectivity of N-(4-amino-2-chlorophenyl)-4-methoxybenzamide derivatives can be progressively optimized, leading to the identification of promising drug candidates.
Molecular Mechanisms and Biological Interactions of N 4 Amino 2 Chlorophenyl 4 Methoxybenzamide Analogues
Investigation of Cellular Targets and Pathways
The biological activity of a compound is intrinsically linked to its interaction with specific cellular components. This section explores the known targets of N-(4-amino-2-chlorophenyl)-4-methoxybenzamide analogues, including their effects on enzyme activity, receptor binding, and protein expression.
Enzyme Inhibition Studies (e.g., urease, xanthine (B1682287) oxidase, tyrosinase, cyclooxygenase enzymes)
Benzamide (B126) derivatives have been investigated for their inhibitory effects on various enzymes. For instance, a series of N-benzylbenzamide derivatives with hydroxyl substitutions have demonstrated potent inhibitory activity against mushroom tyrosinase, with one compound exhibiting an IC50 value of 2.2 µM in the oxidation of L-DOPA. nih.gov Similarly, adamantyl N-benzylbenzamide derivatives have been synthesized and shown to be effective tyrosinase inhibitors. nih.gov The inhibitory potential of benzamides extends to other enzymes as well. Certain benzamide-acetamide pharmacophores containing sulfonamides have been identified as urease inhibitors, with some conjugates displaying a competitive mode of inhibition with IC50 values as low as 3.59 ± 0.07 µM. nih.gov
| Compound Class | Enzyme Target | Inhibitory Activity (IC50) | Mode of Inhibition |
|---|---|---|---|
| N-Benzylbenzamide derivatives | Mushroom Tyrosinase | 2.2 µM | Not specified |
| Benzamide-acetamide sulfonamide conjugates | Urease | 3.59 ± 0.07 µM | Competitive |
Receptor Binding Profiling (e.g., dopamine (B1211576) receptors, serotonin (B10506) receptors)
Analogues of this compound have been synthesized and evaluated for their affinity to various neurotransmitter receptors. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives were found to be potent serotonin-3 (5-HT3) receptor antagonists. nih.gov In the realm of dopamine receptors, N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine, which share structural similarities with benzamides, have shown high affinity and selectivity for D2 binding sites. nih.gov
| Compound Class | Receptor Target | Binding Affinity (Ki/IC50) | Reference Compound |
|---|---|---|---|
| 2-Alkoxy-4-amino-5-chlorobenzamide derivatives | Serotonin-3 (5-HT3) | Potent antagonism | Not specified |
| N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives | Dopamine D2 | High affinity | [3H]spiperone |
Modulation of Protein Expression (e.g., APOBEC3G, HBc)
N-phenylbenzamide derivatives have been shown to exert antiviral effects by modulating the expression of intracellular proteins. One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has been found to increase the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G). dovepress.comnih.gov APOBEC3G is a cytidine (B196190) deaminase that can inhibit the replication of various viruses, including Hepatitis B Virus (HBV). dovepress.comnih.govnih.gov
Furthermore, benzamide derivatives have been identified as a unique class of HBV capsid assembly modulators. nih.govnih.govasm.org These compounds interact specifically with the HBV core protein (HBc), promoting the formation of empty viral capsids. nih.govnih.govasm.org This action disrupts the normal assembly of nucleocapsids, which are essential for viral replication. nih.govnih.govasm.org
Mechanistic Studies on Cellular Processes
Beyond direct interactions with molecular targets, it is crucial to understand how these interactions translate into effects on broader cellular processes. This section examines the influence of this compound analogues on cell cycle progression, apoptosis, and viral life cycles.
Cell Cycle Regulation and Apoptosis Induction
Several studies have demonstrated the ability of N-substituted benzamide analogues to influence cell cycle progression and induce programmed cell death (apoptosis). A resveratrol (B1683913) analogue, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), has been shown to induce G2/M phase cell cycle arrest and apoptosis in human cervical cancer cells. nih.gov The mechanism of apoptosis induction by N-substituted benzamides has been linked to the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.govnih.gov This process appears to be independent of p53 activation. nih.gov The induction of a G2/M cell cycle block often precedes the onset of apoptosis. nih.gov Similarly, certain 4-methylbenzamide (B193301) derivatives have been found to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells. mdpi.com
Impact on Viral Replication Cycles (e.g., HBV capsid formation)
As introduced in the previous section, benzamide derivatives have a significant impact on the replication cycle of the Hepatitis B Virus. By acting as capsid assembly modulators, these compounds interfere with the proper formation of the viral capsid, which is a critical step in the HBV life cycle. nih.govnih.govasm.orgbohrium.com Benzamides and sulfamoylbenzamides bind to the HBV core protein and misdirect its assembly, leading to the formation of empty capsids or aberrant structures. nih.govnih.govasm.orgbohrium.comnih.gov This disruption of nucleocapsid assembly effectively inhibits viral replication. nih.gov
A notable example is IMB-0523, which has demonstrated potent anti-HBV activity against both wild-type and drug-resistant strains of the virus. dovepress.comnih.govnih.gov The antiviral effect of IMB-0523 is attributed, at least in part, to the increased levels of intracellular APOBEC3G. dovepress.comnih.govnih.gov
| Compound | HBV Strain | Antiviral Activity (IC50) | Reference Compound (Lamivudine) IC50 |
|---|---|---|---|
| IMB-0523 | Wild-type | 1.99 µM | 7.37 µM |
| Drug-resistant | 3.30 µM | >440 µM |
DNA Binding Potentials
While direct experimental studies detailing the DNA binding of this compound and its immediate analogues as a primary anticancer mechanism are not extensively documented in publicly available research, the broader class of benzamide and benzimidazole (B57391) derivatives has demonstrated significant interactions with DNA and associated enzymes. These interactions provide a basis for inferring the potential mechanisms by which this compound analogues may exert their biological effects.
Molecular docking studies on various benzamide derivatives have suggested their potential to bind to the active sites of DNA-associated enzymes, such as DNA gyrase and topoisomerases. researchgate.netmdpi.comdergipark.org.tr For instance, certain novel antimicrobial benzamides have been shown in silico to interact with DNA gyrase, a type II topoisomerase that is crucial for managing DNA supercoiling during replication and transcription. researchgate.netmdpi.com The binding of these compounds to DNA gyrase is predicted to involve hydrophobic interactions and hydrogen bonding, potentially inhibiting the enzyme's function and leading to cell death. researchgate.net
Furthermore, research on benzimidazole derivatives, which share structural similarities with benzamides, has revealed their capacity to interact with DNA. researchgate.netnih.govnih.gov Some bis-benzimidazole compounds have been found to bind to the minor groove of DNA, particularly at GC-rich sequences, leading to the inhibition of DNA synthesis and cell proliferation. nih.gov Additionally, certain benzimidazole-acridine hybrids have been designed as potential DNA-binding and apoptosis-inducing agents. nih.gov
A study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which are structurally related to the compound of interest, indicated that some of these molecules might target the DNA replication process of human adenovirus. nih.gov This finding, although in a virological context, supports the hypothesis that the N-(4-amino-2-chlorophenyl)benzamide scaffold has the potential to interact with DNA-related cellular machinery.
The potential for these compounds to interact with DNA is a critical area of investigation, as many established anticancer agents function through direct or indirect DNA damage or interference with DNA metabolism. mdpi.comelsevierpure.com Computational and in vitro studies are essential to elucidate whether this compound analogues can directly bind to DNA, intercalate between base pairs, or inhibit the function of key enzymes involved in DNA maintenance and replication.
Comparison of Mechanistic Profiles with Established Agents
The potential mechanisms of action of this compound analogues, particularly concerning DNA interaction, can be contextualized by comparing them with the well-established mechanisms of current anticancer drugs. Established DNA-targeting agents can be broadly categorized based on their mode of interaction with DNA.
Alkylating agents , such as cisplatin (B142131) and cyclophosphamide, form covalent bonds with DNA, leading to cross-linking and the formation of adducts. This damage physically obstructs DNA replication and transcription, ultimately triggering apoptosis. In contrast, the benzamide derivatives discussed have not been shown to act as alkylating agents. Their potential interactions appear to be non-covalent, involving hydrogen bonding and hydrophobic interactions with DNA or associated enzymes.
DNA intercalators , like doxorubicin (B1662922) and daunorubicin, insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the functions of DNA polymerases and topoisomerases and leading to the inhibition of DNA replication and transcription. While some benzimidazole derivatives have been shown to bind in the DNA minor groove, there is currently no direct evidence to suggest that this compound analogues function as classical intercalators.
Topoisomerase inhibitors are a major class of anticancer drugs. elsevierpure.com They are further divided into topoisomerase I inhibitors (e.g., irinotecan, topotecan) and topoisomerase II inhibitors (e.g., etoposide, teniposide). These drugs stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks. dergipark.org.tr As suggested by molecular docking studies on some benzamide derivatives, this is a plausible mechanism for this compound analogues. dergipark.org.tr If these compounds indeed inhibit topoisomerases, their efficacy would depend on their ability to selectively target the enzyme in cancer cells while minimizing effects on healthy cells.
Another class of relevant drugs is HDAC inhibitors . Some benzamide derivatives, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, have been identified as potent histone deacetylase (HDAC) inhibitors. nih.gov HDAC inhibitors alter gene expression by modifying the acetylation state of histones, leading to cell cycle arrest and apoptosis. This represents a distinct, epigenetic mechanism compared to direct DNA damage.
The following table provides a comparative overview of the potential mechanisms of this compound analogues with established anticancer agents.
| Mechanism of Action | Established Agents | Potential Mechanism of this compound Analogues | Supporting Evidence for Analogues |
| DNA Alkylation | Cisplatin, Cyclophosphamide | Unlikely | No evidence of covalent DNA binding |
| DNA Intercalation | Doxorubicin, Daunorubicin | Possible Minor Groove Binding | Inferred from related benzimidazole derivatives nih.gov |
| Topoisomerase Inhibition | Etoposide, Irinotecan | Plausible | Molecular docking studies on benzamides suggest interaction with topoisomerases dergipark.org.tr |
| HDAC Inhibition | Vorinostat, Romidepsin | Possible | Some benzamide analogues are potent HDAC inhibitors nih.gov |
Structure Activity Relationship Sar Studies for N 4 Amino 2 Chlorophenyl 4 Methoxybenzamide Derivatives
Systematic Modification of the N-(4-amino-2-chlorophenyl) Moiety
The N-(4-amino-2-chlorophenyl) portion of the molecule is a key area for modification, with changes to the amino and chloro groups significantly influencing biological outcomes. Research into related scaffolds, such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, provides valuable data on how these changes affect activity, in this case, against human adenovirus (HAdV).
The primary amino group at the 4-position is a critical determinant of activity and a frequent target for chemical modification. In a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, this amino group was shown to be essential.
Acyl and Sulfonyl Derivatives: Acylation or sulfonylation of the 4-amino group generally leads to a significant decrease or complete loss of antiviral activity. For instance, converting the amine to an acetamide, a methylsulfonamide, or a trifluoroacetamide (B147638) resulted in compounds with substantially reduced potency. This suggests that a free, basic amino group is preferred for optimal interaction with the biological target.
Alkylation: Simple alkylation, such as the introduction of a methylamino group, has been explored in related structures. In the case of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), the methylamino substitution was part of a molecule that showed potent anti-HBV activity, indicating that small alkyl groups on the nitrogen may be tolerated or even beneficial in certain contexts.
The position of the amino group is also crucial. While the parent compound features a 4-amino group, studies on other N-(aminophenyl)benzamides reveal that moving the amino group to the 2-position can drastically alter its interaction with target proteins, such as histone deacetylases (HDAC). The 2-amino configuration is often critical for chelating with zinc ions in the active site of HDACs. Although not a direct analogue, this highlights the positional importance of the amino substituent for specific biological targets.
Table 1: Effect of 4-Amino Group Substitution on Anti-HAdV Activity of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues Data extracted from a study on human adenovirus inhibitors.
| Compound ID | R (Substitution on 4-amino group) | IC₅₀ (µM) |
|---|---|---|
| Parent | -NH₂ | 0.98 |
| 1 | -NHC(O)CH₃ (Acetamide) | >25 |
| 2 | -NHSO₂CH₃ (Methylsulfonamide) | >25 |
| 3 | -NHC(O)CF₃ (Trifluoroacetamide) | 16.2 |
The chloro group at the 2-position of the aniline (B41778) ring plays a significant role in the molecule's conformational properties and electronic distribution, thereby affecting its biological activity. While direct studies systematically moving the 2-chloro substituent on the parent compound are limited, broader research on substituted benzamides provides context.
Positional Isomers: The position of the halogen on the N-phenyl ring is known to be a key factor. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence and position of chloro substituents were integral to their antidiabetic activity. This underscores that moving the chloro group from the 2-position to the 3- or 4-position would likely have a profound impact on activity by altering the molecule's geometry and electronic properties. In some series of bioactive compounds, a chlorine atom has been found to decrease antiproliferative activity.
Halogen Analogs: The substitution of chlorine with other halogens (e.g., fluorine, bromine, iodine) is a common strategy in medicinal chemistry to modulate activity. Generally, this can affect the compound's lipophilicity, electronic character, and ability to form halogen bonds. For instance, replacing chlorine with bromine or iodine often increases lipophilicity, which can impact cell permeability and target engagement. In studies of other heterocyclic compounds, the exchange of a chloro for a bromo substituent has been shown to enhance antibacterial activity against certain strains. The precise effect of such a substitution on N-(4-amino-2-chlorophenyl)-4-methoxybenzamide would depend on the specific interactions within the target's binding site.
Introducing further substituents onto the N-(4-amino-2-chlorophenyl) ring can fine-tune biological activity. One example from a closely related structure is the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, which was identified as a potent inhibitor of the Hepatitis B Virus (HBV). In this molecule, an additional methylamino group is present on the benzamide ring, rather than the N-phenyl ring. However, it demonstrates that the core N-(chlorophenyl)-methoxybenzamide scaffold is amenable to additional amine substitutions to achieve potent antiviral effects.
In the development of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, additional substitutions on the aniline ring were explored. The introduction of a methyl group at the 5-position (adjacent to the 4-amino group) was investigated. This modification, creating an N-(4-amino-2-chloro-5-methylphenyl) analogue, resulted in a compound with maintained, albeit slightly reduced, anti-HAdV activity, indicating that the ring can tolerate small alkyl substituents.
Table 2: Effect of Additional Ring Substituents on Anti-HAdV Activity Data extracted from a study on human adenovirus inhibitors.
| Compound Moiety | IC₅₀ (µM) |
|---|---|
| N-(4-amino-2-chlorophenyl) | 0.98 |
| N-(4-amino-2-chloro-5-methylphenyl) | 1.48 |
Systematic Modification of the 4-methoxybenzamide (B147235) Moiety
The methoxy (B1213986) group (-OCH₃) is a prevalent feature in many biologically active molecules, where it can influence binding affinity, metabolic stability, and solubility.
Positional Importance: The placement of the methoxy group on the benzamide ring is critical. While the parent compound has a 4-methoxy substituent, studies on other benzamide series highlight the importance of this position. For example, in a series of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives, the methoxy group on the benzamide ring was a key component for 5-HT4 receptor agonism. Shifting the methoxy group from the 4-position to the 2- or 3-position would alter the molecule's electronic profile and steric interactions. A 2-methoxy group can engage in intramolecular hydrogen bonding with the amide proton, affecting the conformation of the entire molecule. A 3-methoxy group, as seen in N-(3-hydroxyphenyl)-3-methoxybenzamide, influences crystal packing and intermolecular interactions.
Replacement or Removal: The complete removal of the methoxy group or its replacement with other substituents like a hydroxyl (-OH) or a simple hydrogen would significantly impact activity. A hydroxyl group can act as both a hydrogen bond donor and acceptor, unlike the methoxy group which is only an acceptor. This change can introduce new interactions with a biological target but may also increase metabolic liability. Studies on curcumin (B1669340) analogues have shown that replacing a methoxy group with a hydroxyl or a halogen can dramatically alter anti-inflammatory effects, underscoring the vital role of this substituent.
Modifying the central benzamide core represents a more fundamental change to the molecular scaffold.
Amide Bond Reversal: Reversing the amide bond to create an anilide (where the aniline is acylated by the benzoic acid) can lead to a complete loss of activity. This was observed in a series of SARS-CoV protease inhibitors, where the orientation of the amide linker was crucial for maintaining inhibitory potency. This suggests that the specific hydrogen bonding pattern and geometry provided by the benzamide linkage are essential for biological function.
Scaffold Replacement: Replacing the phenyl ring of the benzamide with other aromatic or heteroaromatic systems is a common strategy to explore new interactions and improve properties. For example, replacing the benzene (B151609) ring with a pyridine (B92270) ring would introduce a basic nitrogen atom, potentially forming new ionic or hydrogen bond interactions and altering the compound's solubility and pharmacokinetic profile.
Conformational Restriction: Introducing substituents on the benzamide ring adjacent to the amide linkage (e.g., at the 2-position) can restrict the rotation around the C-N bond. This conformational constraint can lock the molecule into a more bioactive conformation, potentially increasing potency. However, it can also introduce steric hindrance that prevents optimal binding. The balance between these effects is a key consideration in the design of more rigid analogues.
Integration of Computational and Experimental SAR Data
The synergy between computational and experimental methodologies has become a cornerstone of modern drug design, accelerating the identification and optimization of lead compounds. jddhs.comresearchgate.net This integrated approach allows for a more rational and efficient exploration of the chemical space surrounding this compound.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide predictive insights into how structural modifications might affect biological activity. jddhs.comoncodesign-services.com For instance, QSAR models can be developed using experimental data from a series of synthesized benzamide derivatives to correlate specific structural features with their observed potency. nih.govjppres.com These models can then be used to predict the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental testing. oncodesign-services.com
Molecular docking studies can elucidate the binding mode of this compound derivatives within the active site of a biological target. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, the 4-amino group and the methoxy group on the phenyl rings could be involved in specific hydrogen bonding interactions, while the chlorophenyl moiety might occupy a hydrophobic pocket.
Experimental validation is crucial to confirm and refine the predictions generated by computational models. jddhs.comresearchgate.net The synthesis of a focused library of derivatives with systematic variations in their structure, followed by in vitro biological evaluation, provides the necessary data to build and validate robust SAR models. This iterative cycle of computational prediction, chemical synthesis, and biological testing is instrumental in efficiently navigating the path to an optimized lead compound.
Table 1: Hypothetical Integrated SAR Data for this compound Derivatives
| Derivative | Modification | Predicted Activity (QSAR) | Experimental Activity (IC50, µM) | Key Interactions (Docking) |
| Lead Compound | N/A | +++ | 1.5 | H-bond with amino group, hydrophobic interaction with chlorophenyl |
| Derivative 1 | Removal of 2-chloro group | ++ | 5.2 | Loss of hydrophobic interaction |
| Derivative 2 | Replacement of 4-amino with nitro | + | 10.8 | Loss of H-bond donor |
| Derivative 3 | Replacement of 4-methoxy with ethoxy | +++ | 1.3 | Maintained hydrophobic interaction |
| Derivative 4 | Addition of a methyl group to the amino group | ++++ | 0.8 | Enhanced hydrophobic interaction |
Development of Pharmacophore Models
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. wjgnet.comdergipark.org.tr The development of a pharmacophore model for this compound derivatives can guide the design of new molecules with improved activity. These models are typically generated based on the structures of known active ligands or the structure of the biological target's binding site. nih.gov
For this compound, a hypothetical pharmacophore model could include the following features:
A hydrogen bond donor: Represented by the 4-amino group on the chlorophenyl ring. This feature is often critical for interaction with specific amino acid residues in the target protein.
A hydrogen bond acceptor: The carbonyl oxygen of the amide linkage is a key hydrogen bond acceptor.
An aromatic ring feature: The 4-methoxyphenyl (B3050149) ring can engage in pi-pi stacking or hydrophobic interactions.
A hydrophobic feature: The 2-chlorophenyl ring provides a significant hydrophobic element that can fit into a corresponding pocket in the receptor. The chlorine atom itself can also modulate the electronic properties and conformation of the ring. acs.org
Another hydrogen bond acceptor: The oxygen of the 4-methoxy group can also act as a hydrogen bond acceptor.
Table 2: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Moiety | Potential Interaction |
| Hydrogen Bond Donor | 4-Amino group | Interaction with acidic residues (e.g., Asp, Glu) |
| Hydrogen Bond Acceptor | Amide carbonyl oxygen | Interaction with donor residues (e.g., Ser, Thr, Asn, Gln) |
| Aromatic Ring | 4-Methoxyphenyl ring | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Group | 2-Chlorophenyl ring | Interaction with hydrophobic pockets |
| Hydrogen Bond Acceptor | 4-Methoxy group oxygen | Interaction with donor residues |
Such a pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired features and spatial arrangement, thus having a higher probability of being active. nih.govdovepress.com
Strategies for Optimizing Biological Activity and Selectivity
The optimization of a lead compound like this compound involves fine-tuning its structure to enhance its biological activity and selectivity towards the intended target, while minimizing off-target effects. Several strategies can be employed, guided by the SAR data and pharmacophore models.
Future Directions and Advanced Research Avenues for N 4 Amino 2 Chlorophenyl 4 Methoxybenzamide
Exploration of Novel Synthetic Pathways
The future development of N-(4-amino-2-chlorophenyl)-4-methoxybenzamide and its derivatives is contingent on the availability of efficient and versatile synthetic routes. While standard amide bond formation reactions are likely applicable, future research will need to focus on developing novel pathways that offer advantages in terms of yield, purity, cost-effectiveness, and environmental impact ("green chemistry").
Key areas of exploration will include:
One-Pot Synthesis: Developing one-pot procedures for the synthesis of this compound and its analogues would be a significant advancement. mdpi.com This approach, which combines multiple reaction steps into a single operation without isolating intermediates, can improve efficiency and reduce waste. mdpi.com
Catalyst Development: The investigation of novel catalysts could lead to more efficient and selective syntheses. This includes the use of nanocatalysts and eco-friendly catalysts that can operate under milder reaction conditions.
Flow Chemistry: The application of flow chemistry could enable the continuous and scalable production of this compound. This technology offers precise control over reaction parameters, leading to improved consistency and safety.
Below is a table summarizing potential novel synthetic strategies for this compound.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. | Compatibility of reagents and reaction conditions. |
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Catalyst stability, cost, and reusability. |
| Flow Chemistry | Scalability, precise process control, enhanced safety. | Initial setup cost, optimization of flow parameters. |
Advanced Mechanistic Elucidation using Omics Technologies
A deep understanding of the mechanism of action of this compound is crucial for its future development. Omics technologies, which provide a global view of molecular changes in biological systems, are powerful tools for elucidating drug mechanisms. nih.gov
Future research should leverage a multi-omics approach to investigate the effects of this compound:
Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns in response to treatment with the compound, revealing the signaling pathways and cellular processes it modulates. omicstutorials.com
Proteomics: Proteomic studies can identify the direct protein targets of this compound and characterize its effects on protein expression and post-translational modifications. nih.gov Chemoproteomics, in particular, can help in the direct identification of small-molecule-protein interactions. nih.gov
Metabolomics: By analyzing changes in the cellular metabolome, researchers can gain insights into the metabolic pathways affected by the compound. omicstutorials.com
The integration of these different omics datasets can provide a comprehensive picture of the compound's mechanism of action and help identify potential biomarkers for its efficacy. nih.gov
The following table outlines the application of various omics technologies in the study of this compound.
| Omics Technology | Research Goal | Expected Outcome |
| Genomics | Identify genetic variations influencing response. | Predictive biomarkers for patient stratification. |
| Transcriptomics | Analyze changes in gene expression. | Identification of modulated signaling pathways. |
| Proteomics | Identify protein targets and interactions. | Elucidation of direct mechanism of action. |
| Metabolomics | Characterize metabolic perturbations. | Understanding of downstream metabolic effects. |
Rational Design of Next-Generation Analogues
The discovery of next-generation analogues of this compound with improved properties will rely on rational drug design strategies. This approach uses the understanding of the compound's structure-activity relationship (SAR) to guide the design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
Scaffold Hopping and Modification: Exploring different chemical scaffolds that retain the key pharmacophoric features of this compound could lead to the discovery of novel intellectual property. acs.orgnih.gov The benzamide (B126) scaffold itself is a common feature in many kinase inhibitors, suggesting this as a potential area of investigation. acs.orgnih.gov
Structure-Based Drug Design: If a specific biological target for this compound is identified, structure-based drug design techniques, such as molecular docking and molecular dynamics simulations, can be used to design analogues that bind to the target with higher affinity and selectivity.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds.
A hypothetical SAR table for analogues of this compound is presented below.
| Position of Substitution | Type of Substituent | Effect on Activity |
| 4-amino group | Alkylation, Acylation | Potentially modulate solubility and cell permeability. |
| 2-chloro group | Replacement with other halogens or small alkyl groups | May influence binding affinity and selectivity. |
| 4-methoxy group | Demethylation, replacement with other alkoxy groups | Could alter metabolic stability and target interaction. |
Development of Predictive Models for Efficacy and Selectivity
The use of computational models to predict the efficacy and selectivity of drug candidates can significantly accelerate the drug discovery process. zamann-pharma.com For this compound and its future analogues, the development of predictive models will be a valuable tool.
Key modeling approaches to be explored include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to correlate the structural features of a series of analogues with their biological activity. mdpi.com
Machine Learning: Machine learning algorithms, including neural networks and random forests, can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds. nih.govlamarr-institute.org
Pharmacophore Modeling: This technique can be used to identify the key chemical features responsible for the biological activity of this compound, which can then be used to screen virtual libraries for new potential hits.
The table below compares different predictive modeling approaches.
| Modeling Approach | Principle | Application for this compound |
| 3D-QSAR | Correlates 3D molecular fields with biological activity. | Guide the design of analogues with improved potency. |
| Machine Learning | Learns from data to make predictions on new compounds. | Predict efficacy, toxicity, and pharmacokinetic properties. |
| Pharmacophore Modeling | Identifies essential structural features for activity. | Virtual screening for new lead compounds. |
Integration with Emerging Therapeutic Modalities
The future of medicine lies in combination therapies that target diseases from multiple angles. Research into this compound should explore its potential for integration with emerging therapeutic modalities.
Promising areas for combination research include:
Immunotherapy: Small molecule inhibitors can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors. nih.govscitechnol.com Investigating the immunomodulatory properties of this compound could open up new avenues for its use in cancer therapy. nih.govscitechnol.commdpi.com
Targeted Therapies: Combining this compound with other targeted therapies could lead to synergistic effects and overcome drug resistance. scitechnol.com
Epigenetic Modulators: The combination with epigenetic drugs could offer a novel approach to reprogramming gene expression in diseased cells. scitechnol.com
Potential combination therapies involving this compound are outlined in the table below.
| Combination Partner | Rationale | Potential Therapeutic Area |
| Immune Checkpoint Inhibitors | Enhance anti-tumor immune response. | Oncology |
| Kinase Inhibitors | Synergistic targeting of signaling pathways. | Oncology, Inflammatory Diseases |
| Epigenetic Modulators | Reversal of aberrant gene expression. | Oncology, Genetic Disorders |
Q & A
Q. What coupling reagents and reaction conditions are recommended for synthesizing N-(4-amino-2-chlorophenyl)-4-methoxybenzamide?
Answer:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Q. How can researchers assess the antibacterial activity of this compound?
Answer:
- Assay Design:
- Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
- Compare with positive controls (e.g., ampicillin).
- Mechanistic Insight: Perform enzyme inhibition assays (e.g., targeting bacterial dihydrofolate reductase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Answer:
- Troubleshooting:
- Advanced Monitoring: Use HPLC-MS for real-time tracking of intermediates.
Q. How should fluorescence properties of this compound be systematically studied?
Answer:
- Experimental Design:
- pH Optimization: Test range 2.7–10.1 using 0.1 M HCl/NaOH. Maximum intensity observed at pH 5 for similar benzamides .
- Temperature Stability: Measure fluorescence at 25°C (optimal) vs. elevated temperatures (up to 50°C).
- Solvent Effects: Compare polar aprotic (DMF) vs. polar protic (methanol) solvents.
- Quantitative Analysis: Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) via calibration curves .
Q. How can structural modifications enhance the anticancer activity of this compound?
Answer:
- Rational Design:
- Electron-Withdrawing Groups: Introduce -NO₂ or -CF₃ at the para position to increase electrophilicity.
- Bioisosteric Replacement: Substitute methoxy with methylsulfonyl to improve solubility.
- Validation:
- MTT Assays: Test against cancer cell lines (e.g., MCF7, leukemia) and compare IC₅₀ values (see Table 1 ).
- Molecular Docking: Simulate binding to targets like topoisomerase II using AutoDock Vina .
Q. Table 1: Comparative Anticancer Activity of Benzamide Derivatives
| Compound | IC₅₀ (µM) | Target Cell Line |
|---|---|---|
| This compound | 0.94 | Leukemia |
| N-(4-Amino-2-methylphenyl)acetamide | 6.55 | MCF7 |
| N-(3-Amino-4-methylphenyl)-3-methoxybenzamide | 0.25 | MCF7 |
| Data adapted from PubChem studies . |
Q. How can discrepancies in reported biological activity data be resolved?
Answer:
- Reproducibility Measures:
- Standardized Assays: Use identical cell lines (e.g., ATCC-certified) and serum-free media.
- Purity Verification: Confirm compound integrity via HPLC (>98% purity).
- Statistical Analysis:
Q. What methodologies elucidate the binding affinity of this compound to biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to proteins like β-tubulin.
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-protein interactions.
- X-ray Crystallography: Resolve 3D structures of compound-enzyme complexes (e.g., using SHELX ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
